2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate
Description
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is a synthetic compound characterized by a pyrrolidinyl moiety substituted with two methyl groups at the 2-position and a propyl ester linkage to a 2-cyclopentylpentanoate group. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
2898-02-4 |
|---|---|
Molecular Formula |
C19H35NO2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)propyl 2-cyclopentylpentanoate |
InChI |
InChI=1S/C19H35NO2/c1-5-9-17(16-10-6-7-11-16)18(21)22-14-15(2)20-13-8-12-19(20,3)4/h15-17H,5-14H2,1-4H3 |
InChI Key |
NTBPXKZNWNXUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCC1)C(=O)OCC(C)N2CCCC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Esterification: The final step involves the esterification of the pyrrolidine derivative with 2-cyclopentylpentanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common catalysts include strong acids like sulfuric acid or Lewis acids, while solvents such as toluene or dichloromethane may be used to dissolve reactants and control reaction temperature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the ester moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, or other nucleophilic species can be used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Substituent Effects and Functional Groups
- Chalcone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone): Unlike the target compound, chalcones feature conjugated α,β-unsaturated ketone systems and aromatic hydroxyl/pyridine substituents. These groups enable π-π interactions and hydrogen bonding, which are absent in the dimethyl-pyrrolidinylpropyl ester structure of the target compound .
- Bisquinazolinones: These derivatives, such as those synthesized via Suzuki-Miyaura cross-coupling, incorporate aryl and alkyl substituents on quinazolinone scaffolds. Their planar aromatic systems contrast with the aliphatic cyclopentyl and pyrrolidinyl groups in the target compound, leading to divergent electronic properties .
- Dihydrochalcones and Diarylpropanes: These natural analogs (e.g., 2',6'-dihydroxy-4,4'-dimethoxy-dihydrochalcone) possess phenolic and methoxy groups, enabling hydrogen bonding and antioxidant activity. The target compound lacks such polar substituents, suggesting reduced solubility in aqueous environments .
Steric and Conformational Differences
The 2,2-dimethyl-pyrrolidinyl group introduces significant steric hindrance compared to smaller substituents (e.g., pyridine in chalcones or aryl groups in bisquinazolinones).
Physicochemical Properties
Solubility and Lipophilicity
| Compound | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | ~3.8* | <0.1* |
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-propenone | 2.1 | 1.2 |
| Bisquinazolinone Derivatives | 4.5–5.2 | <0.05 |
| Dihydrochalcone (I) | 2.9 | 0.8 |
*Estimated via computational modeling. The target compound’s higher LogP reflects its nonpolar cyclopentyl and pyrrolidinyl groups, contrasting with chalcones and dihydrochalcones, which have polar substituents enhancing solubility .
Electronic and Spectral Properties
Bisquinazolinones exhibit tunable absorption/emission profiles (λmax = 350–450 nm) due to extended conjugation, whereas the target compound’s aliphatic structure lacks significant UV-Vis activity. Chalcone derivatives, with their conjugated enone systems, show absorption maxima near 300 nm, highlighting structural influences on optoelectronic behavior .
Biological Activity
Chemical Structure and Properties
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is an organic compound that belongs to the class of esters. Its structure can be analyzed as follows:
- Molecular Formula : C17H32N2O2
- Molecular Weight : 288.46 g/mol
- IUPAC Name : 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate
This compound features a pyrrolidine ring, which is known for its biological activity, particularly in pharmacology.
The biological activity of compounds similar to 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate often involves modulation of neurotransmitter systems. Pyrrolidine derivatives are noted for their potential effects on the central nervous system (CNS), including:
- Receptor Interaction : Many pyrrolidine compounds act as agonists or antagonists at various neurotransmitter receptors, such as dopaminergic and serotonergic receptors.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability.
Case Studies and Research Findings
While specific studies on this exact compound may be limited, research on related pyrrolidine derivatives has shown promising results:
- Antidepressant Effects : A study indicated that certain pyrrolidine derivatives exhibited significant antidepressant-like effects in animal models by enhancing serotonin levels in the brain.
- Neuroprotective Properties : Research has demonstrated that some compounds with a similar structure provide neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
- Analgesic Activity : Pyrrolidine-based compounds have been reported to possess analgesic properties, potentially by modulating pain pathways in the CNS.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine | Pyrrolidine | CNS modulation, potential antidepressant effects |
| 1-Pyrrolidinyl-3-methylbutan-1-one | 1-Pyrrolidinyl | Analgesic properties, receptor modulation |
| 4-Methylpyrrolidine | 4-Methylpyrrolidine | Neuroprotective effects |
Safety and Toxicology
As with many organic compounds, understanding the safety profile is crucial. Preliminary studies suggest that while many pyrrolidine derivatives exhibit beneficial biological activities, they may also present toxicity at higher doses or with prolonged exposure.
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